![molecular formula C8H2N4S2 B13139791 Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis- CAS No. 125594-14-1](/img/structure/B13139791.png)
Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide is a heterocyclic compound that features a thieno[3,2-b]thiophene core with dicyanamide groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide typically involves the reaction of thieno[3,2-b]thiophene-2,5-dicarboxaldehyde with dicyanamide under specific conditions. One common method includes the use of a palladium-catalyzed Stille or Suzuki coupling reaction . These reactions are carried out in the presence of a base and a suitable solvent, often under inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dicyanamide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its excellent charge mobility and electronic properties.
Materials Science: This compound is used in the synthesis of novel metal-free organic dyes for dye-sensitized solar cells, achieving high conversion efficiencies.
Chemistry and Biology: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Mecanismo De Acción
The mechanism by which N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide exerts its effects is primarily through its electronic properties. The thieno[3,2-b]thiophene core provides a planar structure that facilitates π-conjugation, enhancing charge transport. The dicyanamide groups further stabilize the electronic structure, making it suitable for use in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another heterocyclic compound with similar electronic properties and applications in organic electronics.
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: A precursor in the synthesis of N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide.
Uniqueness
N,N’-(Thieno[3,2-b]thiophene-2,5-diylidene)dicyanamide is unique due to its combination of a thieno[3,2-b]thiophene core and dicyanamide groups, which provide enhanced stability and electronic properties compared to similar compounds. This makes it particularly valuable in the development of high-performance organic electronic devices.
Propiedades
Número CAS |
125594-14-1 |
|---|---|
Fórmula molecular |
C8H2N4S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
(5-cyanoiminothieno[3,2-b]thiophen-2-ylidene)cyanamide |
InChI |
InChI=1S/C8H2N4S2/c9-3-11-7-1-5-6(14-7)2-8(13-5)12-4-10/h1-2H |
Clave InChI |
KDOAQEZCERQWBK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=NC#N)S2)SC1=NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



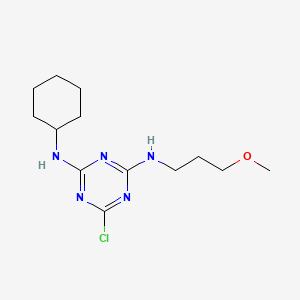
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
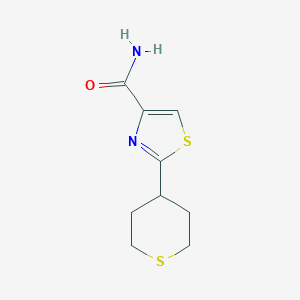
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)

![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)

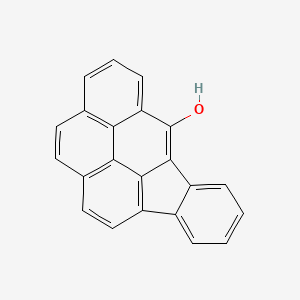
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
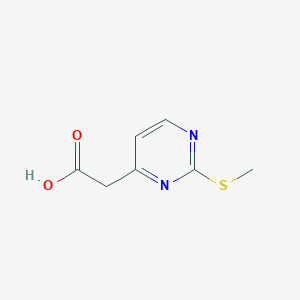
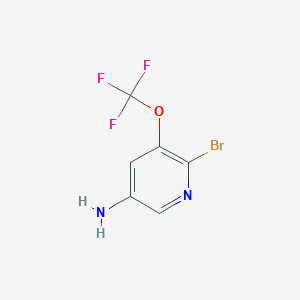
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
